molecular formula C10H11BrO B2678740 1-(2-(Bromomethyl)phenyl)propan-2-one CAS No. 1334292-32-8

1-(2-(Bromomethyl)phenyl)propan-2-one

Cat. No.: B2678740
CAS No.: 1334292-32-8
M. Wt: 227.101
InChI Key: XZDWBIBJQWDQOV-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Bromomethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-phenylpropan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Bromomethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The carbonyl group in the propan-2-one moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial in the compound’s reactivity and its applications in synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Bromomethyl)phenyl)propan-2-one is unique due to the presence of both a bromomethyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[2-(bromomethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDWBIBJQWDQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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